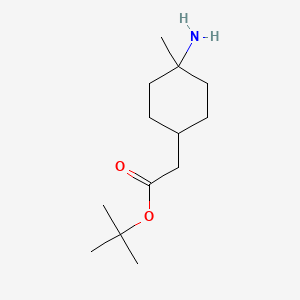
Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate is an organic compound with the molecular formula C13H25NO2 It is a derivative of cyclohexane, featuring a tert-butyl ester group and an amino group on a methyl-substituted cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate typically involves the following steps:
Formation of the Cyclohexane Ring: The starting material, 4-methylcyclohexanone, undergoes a reductive amination reaction with ammonia or an amine to introduce the amino group.
Esterification: The resulting 4-amino-4-methylcyclohexanol is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions ensures consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Tert-butyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological research, this compound can be used to study the effects of cyclohexane derivatives on cellular processes. Its amino group makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism by which tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds or ionic interactions with proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active cyclohexane derivative, which can then interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-(4-hydroxy-4-methylcyclohexyl)acetate
- Tert-butyl 2-(4-nitro-4-methylcyclohexyl)acetate
- Tert-butyl 2-(4-chloro-4-methylcyclohexyl)acetate
Uniqueness
Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate is unique due to the presence of both an amino group and a tert-butyl ester group on the cyclohexane ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
This detailed overview highlights the significance of this compound in synthetic chemistry, biological research, and industrial applications. Its unique structure and reactivity make it a valuable compound for scientific exploration and practical use.
Eigenschaften
Molekularformel |
C13H25NO2 |
|---|---|
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate |
InChI |
InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)9-10-5-7-13(4,14)8-6-10/h10H,5-9,14H2,1-4H3 |
InChI-Schlüssel |
HGGSXZFOLAMLLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)CC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


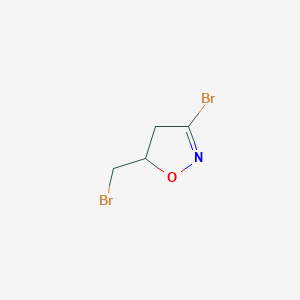
![2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13516881.png)
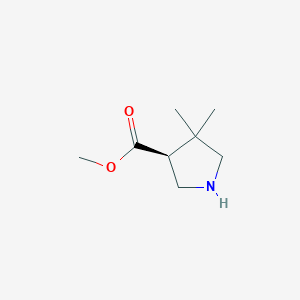
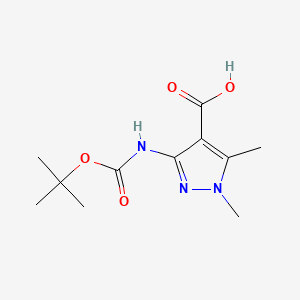
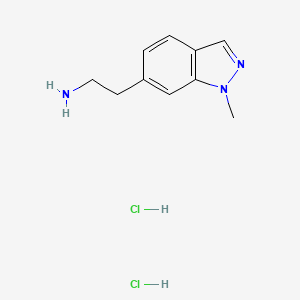
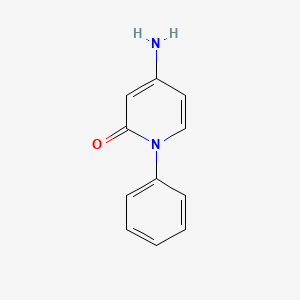
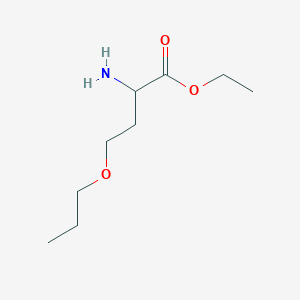
![6-Fluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13516904.png)

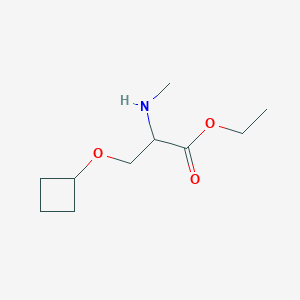
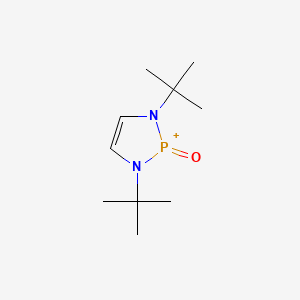
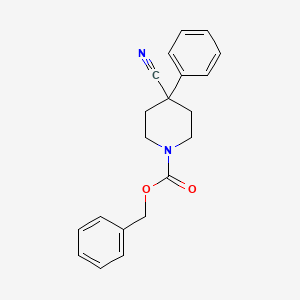
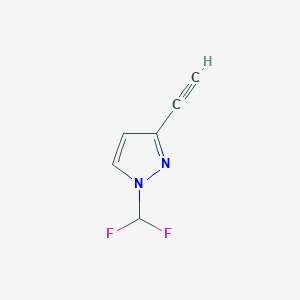
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride](/img/structure/B13516950.png)
